molecular formula C36H58O9 B11930017 [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B11930017
M. Wt: 634.8 g/mol
InChI Key: VUBCDVLKKVVOTB-VDFKFUOKSA-N
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Description

The compound [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic molecule with a unique structure. It features multiple hydroxyl groups and a carboxylate group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, as well as the formation of the oxane ring and the tetradecahydropicene structure. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are used.

    Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the carboxylate group can yield an alcohol.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in these interactions, facilitating binding to enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxan-3,4,5-triol]
  • [(2R,3S,4S,5R,6R)-2-[(benzyloxy)methyl]-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol]

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of multiple functional groups, which allow for a wide range of chemical reactions and applications. Its complex structure also makes it a valuable compound for studying molecular interactions and developing new materials.

Properties

Molecular Formula

C36H58O9

Molecular Weight

634.8 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C36H58O9/c1-31(2)14-15-36(30(43)45-29-28(42)27(41)26(40)21(18-37)44-29)20(16-31)19-8-9-23-33(5)12-11-24(38)32(3,4)22(33)10-13-34(23,6)35(19,7)17-25(36)39/h8,20-29,37-42H,9-18H2,1-7H3/t20-,21+,22-,23+,24-,25+,26+,27-,28+,29-,33-,34+,35+,36+/m0/s1

InChI Key

VUBCDVLKKVVOTB-VDFKFUOKSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C)O

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C

Origin of Product

United States

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